molecular formula C22H27N5O B2748744 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1207018-30-1

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2748744
CAS No.: 1207018-30-1
M. Wt: 377.492
InChI Key: OFPJKXZVWGQIIY-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a hybrid compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold via a methyl group. The benzimidazole moiety is known for its planar aromatic structure, which facilitates interactions with biological targets such as kinases and DNA . The piperazine ring enhances solubility and provides conformational flexibility, while the 3-phenylpropyl substituent on the carboxamide group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c28-22(23-12-6-9-18-7-2-1-3-8-18)27-15-13-26(14-16-27)17-21-24-19-10-4-5-11-20(19)25-21/h1-5,7-8,10-11H,6,9,12-17H2,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPJKXZVWGQIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H23N5O(Molecular Weight 341 42 g mol)\text{C}_{19}\text{H}_{23}\text{N}_5\text{O}\quad (\text{Molecular Weight 341 42 g mol})
  • Antitumor Activity : Recent studies indicate that compounds with a benzimidazole backbone exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Anthelmintic Activity : The piperazine component suggests potential use as an anthelmintic agent. Research has shown that similar compounds can interfere with the motility and viability of parasitic larvae, indicating a possible mechanism through which this compound may exert its effects .
  • DNA Interaction : The compound's ability to bind to DNA has been investigated, with findings suggesting that it stabilizes the DNA structure and inhibits topoisomerase I, an essential enzyme for DNA replication and transcription . This interaction is crucial for its anticancer properties.

Biological Activity Data

The following table summarizes key findings on the biological activity of the compound:

Activity Type Model/Cell Line IC50 (µM) Efficacy Reference
AntitumorMDA-MB 231 (breast cancer)34.31Higher than ABZ (83.1 µM)
AntitumorU-87 MG (glioblastoma)38.29Comparable to ABZ (40.59 µM)
AnthelminticT. spiralis larvae100Six times more active than ABZ
DNA BindingTopoisomerase I assay-Strong binding affinity

Case Studies

  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that derivatives of benzimidazole with piperazine exhibited IC50 values ranging from 34 to over 100 µM against various tumor cell lines. Notably, one derivative showed significantly lower migration rates in treated cells compared to controls, indicating its potential as an effective anticancer agent .
  • Anthelmintic Efficacy : A comparative study on the efficacy of this compound against muscle larvae of Trichinella spiralis showed a mortality rate significantly higher than conventional treatments like albendazole (ABZ). This suggests promising applications in parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the benzimidazole, piperazine, and carboxamide families. Below is a detailed analysis:

Structural Analogues with Benzimidazole Motifs

  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6a-l): These hybrids, described in and , replace the piperazine-carboxamide with a hydrazide linker. They exhibit multi-kinase inhibitory activity, with IC₅₀ values ranging from 0.12 µM to 2.45 µM against kinases like EGFR and VEGFR2. The hydrazide group enhances hydrogen bonding but may reduce metabolic stability compared to carboxamide-linked derivatives .
  • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-substituted benzamides (11–15): These compounds () feature a propenone linker between benzimidazole and benzamide. They exhibit moderate antiproliferative activity (IC₅₀ = 1.8–12.4 µM) against cancer cell lines. The rigid propenone spacer may limit conformational adaptability compared to the methyl-piperazine bridge in the target compound .

Piperazine-Containing Analogues

  • 1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-substituted-1H-triazol-4-yl)methyl)piperazines (9a-k): These piperazine-triazole hybrids () show antimicrobial activity (MIC = 2–16 µg/mL).
  • Its IC₅₀ against inflammatory targets is ~5 µM, suggesting that benzimidazole derivatives may offer superior binding affinity .

Carboxamide-Linked Derivatives

  • N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N′-sulfonylacetamidines :
    Synthesized via copper-catalyzed coupling (), these compounds exhibit antifungal activity (MIC = 4–32 µg/mL). The sulfonyl group improves solubility but lacks the 3-phenylpropyl group’s lipophilic contribution .

Data Table: Key Properties of Comparable Compounds

Compound Class Core Structure Biological Activity Key Functional Groups Reference
Benzimidazole-hydrazide hybrids Benzimidazole + hydrazide Multi-kinase inhibition (IC₅₀: 0.12–2.45 µM) Hydrazide, halogenated benzylidene
Piperazine-triazole hybrids Piperazine + triazole + nitroimidazole Antimicrobial (MIC: 2–16 µg/mL) Nitroimidazole, triazole
Benzimidazole-propenone derivatives Benzimidazole + propenone + benzamide Antiproliferative (IC₅₀: 1.8–12.4 µM) Propenone, methoxy/hydroxy phenyl
Sulfonylacetamidines Benzimidazole + sulfonylacetamidine Antifungal (MIC: 4–32 µg/mL) Sulfonyl, alkyl chain
Target compound Benzimidazole + piperazine-carboxamide Inferred kinase inhibition 3-Phenylpropyl, carboxamide N/A (synthesis not detailed in evidence)

Key Research Findings and Implications

Linker Flexibility: The methyl-piperazine bridge in the target compound likely balances rigidity and flexibility, optimizing interactions with kinase ATP-binding pockets compared to rigid propenone or hydrazide linkers .

Substituent Effects : The 3-phenylpropyl group may improve membrane permeability over smaller alkyl chains (e.g., methyl or hexyl in sulfonylacetamidines) .

Q & A

Q. Critical Conditions :

  • Temperature control : Reflux (70–100°C) is essential for amide bond formation and alkylation steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization ensures high purity (>95%) .

What spectroscopic and chromatographic techniques are used to confirm the structural integrity of this compound?

Q. Basic Characterization

  • ¹H/¹³C NMR : Key peaks include:
    • Benzimidazole protons (δ 7.2–8.1 ppm, aromatic), piperazine N–CH₂– (δ 2.5–3.5 ppm), and carboxamide NH (δ 6.8–7.0 ppm, broad singlet) .
    • ¹³C signals for the carbonyl group (δ 165–170 ppm) and quaternary carbons in the benzimidazole ring (δ 140–150 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 418.2 for C₂₃H₂₇N₅O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) using acetonitrile/water mobile phases .

How is the compound screened for initial biological activity, and what cell lines are prioritized?

Q. Basic Screening Protocol

  • In vitro cytotoxicity : Tested against hormone-responsive (MCF-7, ER+/PR+) and triple-negative (MDA-MB-231) breast cancer cell lines using MTT assays .
    • Example IC₅₀: 48.3 µM in MCF-7 cells vs. >100 µM in MDA-MB-231, indicating selectivity for estrogen receptor-positive lines .
  • Apoptosis assays : Staining with acridine orange/ethidium bromide or caspase-3/7 activation assays validate mechanisms .

How can researchers optimize reaction conditions to mitigate byproducts during piperazine-1-carboxamide formation?

Q. Advanced Synthesis Challenges

  • Byproduct sources : Competing N-alkylation of piperazine or incomplete coupling due to steric hindrance.
  • Optimization strategies :
    • Use of excess piperazine (1.5–2.0 equiv) to favor mono-substitution.
    • Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% .
    • Solvent-free conditions with ionic liquids (e.g., [BMIM][BF₄]) enhance carboxamide coupling efficiency .

How should contradictory cytotoxicity data between cell lines be analyzed?

Q. Advanced Data Interpretation

  • Case study : Lower IC₅₀ in MCF-7 vs. MDA-MB-231 may arise from:
    • ER/PR receptor-mediated uptake in MCF-7, enhancing target engagement .
    • Differential expression of drug efflux pumps (e.g., P-gp) in MDA-MB-231 .
  • Validation steps :
    • Co-treatment with efflux inhibitors (e.g., verapamil) to assess P-gp involvement.
    • siRNA knockdown of ER/PR in MCF-7 to isolate receptor dependency .

What structure-activity relationship (SAR) insights guide derivatization of this compound for improved potency?

Q. Advanced SAR Analysis

  • Critical moieties :
    • Benzimidazole : Substitution at N1 (e.g., methyl, fluorine) enhances metabolic stability.
    • 3-phenylpropyl chain : Longer alkyl chains (e.g., 4-phenylbutyl) improve lipophilicity and membrane permeability .
    • Piperazine : N-methylation reduces basicity, potentially lowering off-target receptor binding .
  • Case example : Replacing the phenylpropyl group with a pyridinyl moiety increased solubility while maintaining IC₅₀ < 50 µM .

What computational methods are used to predict the compound’s mechanism of action?

Q. Advanced Mechanistic Studies

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets like:
    • Dopamine D3 receptor : Piperazine and benzimidazole groups form hydrogen bonds with ASP110 and SER192 residues .
    • PARP-1 : Carboxamide mimics NAD+ binding, validated by competitive inhibition assays .
  • MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .

How can researchers address poor solubility during in vivo testing?

Q. Advanced Formulation Challenges

  • Strategies :
    • Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester) enhances aqueous solubility .
    • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm diameter) improve bioavailability by 3–5× in rodent models .
  • Analytical validation : Dynamic light scattering (DLS) and in vitro release assays (PBS, pH 7.4) confirm stability .

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